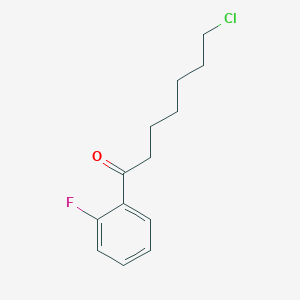

7-Chloro-1-(2-fluorophenyl)-1-oxoheptane

Description

7-Chloro-1-(2-fluorophenyl)-1-oxoheptane is a chlorinated ketone derivative featuring a seven-carbon aliphatic chain terminated by a carbonyl group. The 2-fluorophenyl substituent at the carbonyl position introduces steric and electronic effects that influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

7-chloro-1-(2-fluorophenyl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClFO/c14-10-6-2-1-3-9-13(16)11-7-4-5-8-12(11)15/h4-5,7-8H,1-3,6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDAFICBFBJKTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621984 | |

| Record name | 7-Chloro-1-(2-fluorophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487058-11-7 | |

| Record name | 7-Chloro-1-(2-fluorophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-(2-fluorophenyl)-1-oxoheptane typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzene and 7-chloroheptanone.

Grignard Reaction: A Grignard reagent is prepared by reacting magnesium with 2-fluorobenzene in anhydrous ether. This reagent is then reacted with 7-chloroheptanone to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1-(2-fluorophenyl)-1-oxoheptane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-Chloro-1-(2-fluorophenyl)-1-oxoheptane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(2-fluorophenyl)-1-oxoheptane involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-chloro-1-(2-fluorophenyl)-1-oxoheptane with structurally analogous compounds, focusing on substituent variations, molecular properties, and available research data.

Structural and Molecular Comparisons

Substituent Effects and Research Insights

- Halogenation Patterns: The 2-fluorophenyl substituent in the parent compound offers moderate electron withdrawal, balancing reactivity and stability. The 3-trifluoromethylphenyl variant () introduces strong electron-withdrawing effects and enhanced metabolic stability, a feature leveraged in drug design to prolong bioavailability .

- Such methods may involve nucleophilic acyl substitution or Friedel-Crafts alkylation to introduce aryl groups .

Biological Activity

7-Chloro-1-(2-fluorophenyl)-1-oxoheptane is a synthetic compound with potential biological activity, particularly within the realm of medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is , and it has a molecular weight of approximately 236.71 g/mol. The compound features a chloro substituent at the seventh position and a fluorophenyl group at the first position, contributing to its unique pharmacological properties.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is part of a broader class of indole derivatives known for their diverse biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

These activities are thought to arise from the compound's ability to interact with various biological receptors and enzymes, influencing cellular signaling pathways and gene expression.

Biological Activity Studies

Research has demonstrated that compounds related to this compound exhibit significant biological effects across various assays. Below is a summary of key findings:

| Study | Cell Line/Model | Activity | IC50 (µM) |

|---|---|---|---|

| Study 1 | MCF-7 (breast cancer) | Antitumor | 2.92 |

| Study 2 | K562 (leukemia) | Cytotoxicity | 1.42 |

| Study 3 | Mouse models | Anti-nociceptive | Not specified |

Case Studies

- Antitumor Activity : In vitro studies have shown that derivatives of this compound can inhibit the growth of breast cancer cells (MCF-7) and leukemia cells (K562). The compounds were evaluated using the MTT assay, revealing significant cytotoxic effects at varying concentrations .

- Anti-inflammatory Effects : Research indicates that related compounds may modulate inflammatory pathways by inhibiting specific cytokines and chemokines involved in chronic pain models, suggesting potential therapeutic applications in managing inflammatory diseases .

- Neuropharmacological Effects : In animal models, the compound exhibited anti-nociceptive properties when administered intrathecally, indicating its potential for pain management through modulation of pain pathways .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics that are crucial for understanding its therapeutic efficacy:

- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.

- Distribution : It may preferentially accumulate in tissues such as the liver and lungs, influencing its therapeutic effects.

- Metabolism : Biotransformation studies suggest that it undergoes phase I and phase II metabolic reactions, leading to various metabolites that could also exhibit biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.